Lead antimonate

Description

Properties

IUPAC Name |

lead(2+);distiborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/8O.3Pb.2Sb/q;;6*-1;3*+2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNRWWUEFJNUDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

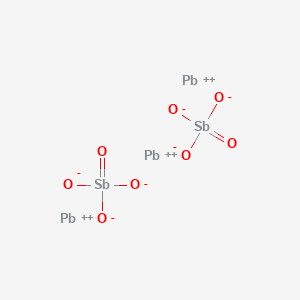

Canonical SMILES |

[O-][Sb](=O)([O-])[O-].[O-][Sb](=O)([O-])[O-].[Pb+2].[Pb+2].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O8Pb3Sb2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

9.9e+02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13510-89-9 | |

| Record name | Lead antimonate(V) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013510899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony lead oxide (Sb2Pb3O8) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diantimony trilead octaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the chemical formula for lead antimonate?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lead antimonate, a synthetic inorganic compound known historically as Naples yellow. This document details its chemical identity, physical and chemical properties, a detailed synthesis protocol, and its primary applications. While the audience includes drug development professionals for contextual awareness of metal-based compounds, it is important to note that this compound is not used in therapeutic applications due to its toxicity.

Chemical Formula and Identification

The primary chemical formula for this compound is:

Pb₂Sb₂O₇ [1]

This compound is a lead pyroantimonate. Variations in the synthesis process can lead to other stoichiometries and the incorporation of other elements, resulting in related compounds such as Pb₃(SbO₄)₂ and lead-tin antimonate yellow.[2][3] It belongs to the cubic pyrochlore class of oxides with the general formula A₂B₂O₇.[4]

Physicochemical and Crystallographic Properties

This compound is a brilliant yellow to orange-yellow powder, the exact hue of which is dependent on the manufacturing process and temperature.[1] It is a synthetic pigment that has been in use for centuries in various applications due to its color and opacity.[1]

Table 1: Physical and Chemical Properties of this compound (Pb₂Sb₂O₇)

| Property | Value | Source(s) |

| Appearance | Yellow to orange-yellow powder | [1] |

| Solubility | Insoluble in water and dilute acids | [1] |

| Chemical Stability | Lightfast and chemically stable. Can darken in the presence of sulfur or iron compounds. | [1] |

| Refractive Index | n = 2.01 - 2.28 | [5] |

Table 2: Crystallographic Data for this compound (Pb₂Sb₂O₇)

| Parameter | Value | Source(s) |

| Crystal System | Cubic | [2][4] |

| Structure Type | Pyrochlore | [2][4] |

| Analogue Mineral | Bindheimite | [1][5] |

Table 3: Raman Spectroscopy Data for this compound (Pb₂Sb₂O₇)

| Characteristic Raman Bands (cm⁻¹) | Source(s) |

| 67.5-71, (128), 137-141, 287-298, 320-329, 446-459, 506-510 |

Note: The exact positions of Raman peaks can vary depending on the specific synthesis method and the presence of dopants.

Experimental Protocol: Solid-State Synthesis of this compound (Pb₂Sb₂O₇)

This protocol describes a common method for synthesizing this compound powder via a high-temperature solid-state reaction.

3.1. Materials and Reagents:

-

Lead(II) oxide (PbO) or Lead(II,IV) oxide (Pb₃O₄)

-

Antimony(III) oxide (Sb₂O₃)

-

Alumina crucible

-

High-temperature furnace

-

Mortar and pestle

3.2. Procedure:

-

Precursor Preparation: Accurately weigh the lead oxide and antimony oxide precursors in a 2:1 molar ratio of Pb to Sb to achieve the stoichiometry of Pb₂Sb₂O₇.

-

Mixing: Thoroughly grind the precursors together in a mortar and pestle to ensure a homogenous mixture.

-

Calcination: Transfer the mixed powder into an alumina crucible. Place the crucible in a high-temperature furnace.

-

Heating Profile:

-

Ramp up the temperature to 900-1000°C. The exact temperature can be varied to influence the final color of the pigment.[3]

-

Hold the temperature for a period of 2 to 5 hours to allow the solid-state reaction to complete.

-

-

Cooling and Pulverization: Allow the furnace to cool down to room temperature. The resulting product will be a solid mass. Carefully remove the product from the crucible and grind it into a fine powder using a mortar and pestle.

-

Characterization: The synthesized this compound powder can be characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and Raman spectroscopy for vibrational analysis.

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Factors influencing the final pigment color.

Applications and Relevance to Drug Development

5.1. Primary Applications

The predominant application of this compound is as a pigment and opacifier.[2] It has been historically used in:

-

Glass and Ceramics: To impart a yellow color and opacity.[2]

-

Paints and Glazes: As the pigment known as Naples yellow.[1]

5.2. Status in Drug Development

This compound is not used in any pharmaceutical or drug development applications. The high toxicity associated with both lead and antimony precludes its use in medicine.[6][7] Exposure to antimony compounds can lead to a range of adverse health effects, and lead is a well-documented neurotoxin.[6][7]

For the benefit of drug development professionals, it is pertinent to distinguish this compound from other antimony-containing compounds that have been and are used medicinally. For instance:

-

Meglumine antimoniate and Sodium stibogluconate are pentavalent antimony compounds used in the treatment of leishmaniasis.[8]

-

Historically, tartar emetic (antimony potassium tartrate) was used for various ailments but was abandoned due to its high toxicity.[9]

The study of such organometallic compounds provides insights into the therapeutic potential and toxicological challenges of using metal-based agents in medicine.[10][11] However, research in this area is focused on compounds with a better therapeutic index than this compound.

References

- 1. This compound yellow - CAMEO [cameo.mfa.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. iris.cnr.it [iris.cnr.it]

- 5. researchgate.net [researchgate.net]

- 6. Antimony Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. HEALTH EFFECTS - Toxicological Profile for Antimony and Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Antimony - Medicinal Use Discovery and History_Chemicalbook [chemicalbook.com]

- 9. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]

- 10. Antimony and bismuth compounds in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Availability, Toxicology and Medical Significance of Antimony - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure of Lead Antimonate Pyrochlore

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead antimonate, with the chemical formula Pb₂Sb₂O₇, is a synthetically produced inorganic compound recognized for its vibrant yellow hue and exceptional stability. Historically known as Naples yellow, it has been utilized as a pigment in artistic and ceramic applications for centuries. Beyond its use as a colorant, the unique crystal structure of this compound places it within the pyrochlore family of materials, a class of compounds currently under intense investigation for a wide range of advanced applications. These include roles as catalysts, ion conductors, and as durable host matrices for the immobilization of nuclear waste.

The pyrochlore structure, in general, is defined by the formula A₂B₂O₇, where A and B represent metallic cations. In the case of this compound, the A site is occupied by divalent lead (Pb²⁺), and the B site is occupied by pentavalent antimony (Sb⁵⁺). The defining characteristic of the pyrochlore structure is its intricate, three-dimensional network of corner-sharing BO₆ octahedra, which creates channels and cages that accommodate the A-site cations and additional oxygen anions. This guide provides a detailed technical overview of the crystal structure of this compound pyrochlore, including its crystallographic data, synthesis methodologies, and characterization techniques.

Crystal Structure of this compound Pyrochlore

This compound pyrochlore crystallizes in the cubic system, belonging to the Fd-3m space group. This structure is characterized by a face-centered cubic lattice. The fundamental building blocks of the this compound pyrochlore structure are the SbO₆ octahedra, where each antimony atom is centrally located and coordinated to six oxygen atoms. These octahedra are interconnected at their vertices, forming a continuous, three-dimensional framework.

The larger lead cations, along with the remaining oxygen atoms, occupy the interstitial spaces within this octahedral network. Specifically, the Pb²⁺ ions are coordinated to eight oxygen atoms in a distorted cubic geometry. The crystal structure can be visualized as two interpenetrating networks: a robust (Sb₂O₆)²⁻ framework of corner-shared octahedra and a Pb₂O²⁺ network that threads through the channels of the antimony-oxygen framework.

Below is a summary of the key crystallographic data for this compound pyrochlore, based on data from the Inorganic Crystal Structure Database (ICSD), entry 39274.

| Parameter | Value |

| Chemical Formula | Pb₂Sb₂O₇ |

| Crystal System | Cubic |

| Space Group | Fd-3m (No. 227) |

| Lattice Parameter (a) | 10.394 Å |

| Unit Cell Volume | 1123.0 ų |

| Formula Units per Cell (Z) | 8 |

Table 1: Crystallographic Data for this compound Pyrochlore.

The atomic positions within the unit cell are crucial for a complete description of the crystal structure. The table below details the Wyckoff positions and fractional coordinates for each atom in the this compound pyrochlore structure.

| Atom | Wyckoff Position | x | y | z |

| Pb | 16d | 0.5 | 0.5 | 0.5 |

| Sb | 16c | 0 | 0 | 0 |

| O(1) | 48f | 0.329 | 0.125 | 0.125 |

| O(2) | 8b | 0.375 | 0.375 | 0.375 |

Table 2: Atomic Coordinates for this compound Pyrochlore.

Figure 1: Simplified representation of the this compound pyrochlore crystal structure.

Experimental Protocols

The synthesis and characterization of this compound pyrochlore are critical for understanding its properties and exploring its potential applications. The following sections detail the common experimental methodologies employed.

Solid-State Synthesis

The most prevalent method for synthesizing this compound pyrochlore is through a high-temperature, solid-state reaction. This technique involves the intimate mixing of precursor materials followed by calcination at elevated temperatures to facilitate the diffusion of ions and the formation of the desired crystalline phase.

Precursor Materials:

-

Lead(II,IV) oxide (Pb₃O₄) or Lead(II) oxide (PbO)

-

Antimony(III) oxide (Sb₂O₃)

-

Optional: Sodium chloride (NaCl) as a flux to promote crystal growth at lower temperatures.

Protocol:

-

Stoichiometric Mixing: The precursor powders, Pb₃O₄ and Sb₂O₃, are weighed out in a stoichiometric ratio (Pb:Sb of 1:1).

-

Grinding: The powders are thoroughly mixed and ground together in an agate mortar and pestle to ensure a homogeneous mixture.

-

Calcination: The resulting powder mixture is placed in an alumina crucible and heated in a furnace. A typical calcination temperature is 900 °C for a duration of 12-24 hours in an air atmosphere.

-

Cooling and Pulverization: After calcination, the furnace is allowed to cool to room temperature. The resulting product is then finely ground to obtain the this compound pyrochlore powder.

X-ray Diffraction (XRD) and Rietveld Refinement

X-ray diffraction is the primary technique used to confirm the crystalline phase and determine the structural parameters of the synthesized this compound pyrochlore. Rietveld refinement is a powerful analytical method applied to the powder diffraction data to refine the crystal structure model.

XRD Experimental Setup:

-

Instrument: A powder X-ray diffractometer.

-

X-ray Source: Copper Kα radiation (λ = 1.5406 Å) is commonly used.

-

Scan Range (2θ): Typically from 10° to 80°.

-

Step Size: A small step size, such as 0.02°, is used to collect high-resolution data.

-

Scan Speed: A slow scan speed is employed to improve the signal-to-noise ratio.

Rietveld Refinement Procedure:

-

Data Collection: The XRD pattern of the synthesized powder is collected.

-

Initial Model: An initial structural model is created based on the known pyrochlore structure (Space Group: Fd-3m) and the expected atomic positions.

-

Background Subtraction: The background of the diffraction pattern is modeled and subtracted.

-

Profile Fitting: The peak profiles are fitted using a pseudo-Voigt or Pearson VII function.

-

Refinement of Parameters: The following parameters are refined iteratively using a least-squares method until the calculated pattern matches the observed pattern:

-

Scale factor

-

Lattice parameters

-

Atomic coordinates

-

Site occupancy factors

-

Thermal parameters (isotropic or anisotropic displacement parameters)

-

Peak shape parameters

-

-

Goodness-of-Fit: The quality of the refinement is assessed by monitoring the goodness-of-fit (χ²) and R-factors (Rwp, Rp).

Physical and Chemical Properties

This compound pyrochlore exhibits a range of physical and chemical properties that are of interest to researchers.

| Property | Description |

| Appearance | Bright yellow crystalline powder. |

| Thermal Stability | Stable at high temperatures, making it suitable for ceramic applications. |

| Chemical Stability | Highly resistant to chemical degradation, which contributes to its durability as a pigment and as a potential host for nuclear waste. It is insoluble in water and most acids.[1] |

| Optical Properties | Exhibits strong absorption in the blue region of the visible spectrum, resulting in its characteristic yellow color. It has a high refractive index, contributing to its opacity as a pigment.[2] |

| Electronic Properties | It is a semiconductor with a wide bandgap. |

Table 3: Summary of Physical and Chemical Properties of this compound Pyrochlore.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from precursor materials to the final, characterized this compound pyrochlore.

Figure 2: Workflow for the synthesis and characterization of this compound pyrochlore.

Conclusion

This compound pyrochlore, with its well-defined cubic crystal structure, represents a significant member of the pyrochlore family of materials. The robust framework of corner-sharing SbO₆ octahedra provides a stable and versatile host for lead cations. The detailed understanding of its crystal structure, facilitated by techniques such as X-ray diffraction and Rietveld refinement, is paramount for tailoring its properties for various technological applications. The experimental protocols outlined in this guide provide a foundation for the synthesis and rigorous characterization of this important inorganic compound, paving the way for further research into its potential uses in materials science, catalysis, and environmental remediation.

References

Physical and chemical properties of lead(II) antimonate.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead(II) antimonate, historically known as Naples yellow, is an inorganic compound with a rich history as a vibrant yellow pigment in art and ceramics.[1] Beyond its artistic applications, its semiconductor and electrochemical properties are of interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of the physical and chemical properties of lead(II) antimonate, along with methodologies for its synthesis and characterization.

Physical and Chemical Properties

Lead(II) antimonate is an orange-yellow powder that is notable for its insolubility in water and dilute acids.[2][3] Several chemical formulas have been attributed to this compound, including Pb₂(Sb₂O₇) and Pb₃(SbO₄)₂, reflecting the complexity of its composition which can be influenced by the manufacturing process.[1][2][3] The most commonly cited chemical formula is Pb₂Sb₂O₇, which corresponds to a pyrochlore crystal structure.[4][5]

Quantitative Data

| Property | Value | Source |

| Molecular Formula | O₈Pb₃Sb₂ / Pb₂Sb₂O₇ | [2][3][6] |

| Molecular Weight | 993.12 g/mol | [3][6] |

| Appearance | Orange-yellow powder | [2][3] |

| Density | 6.58 g/cm³ | [3] |

| Solubility | Insoluble in water and dilute acids. Slightly soluble in hydrochloric acid. | [1][2][3] |

| Property | Description | Source |

| Crystal Structure | Pyrochlore | [4][5][7] |

| Stability | Stable under normal conditions of use, storage, and transport. | [8] |

| Reactivity | May react with strong oxidizing agents. Can darken with high temperatures or exposure to iron or sulfur compounds. | [1][8] |

Experimental Protocols

The synthesis and analysis of lead(II) antimonate can be achieved through various methods. The following sections provide an overview of common experimental methodologies.

Synthesis of Lead(II) Antimonate

Two primary methods for the synthesis of lead(II) antimonate are the precipitation method and the solid-state reaction method.

1. Precipitation Method

This method involves the reaction of soluble lead and antimony salts in an aqueous solution, followed by precipitation of the lead(II) antimonate.

-

Reactants : Lead nitrate (Pb(NO₃)₂) and potassium antimonate (KSb(OH)₆) are common starting materials.[2][3]

-

Procedure Outline :

-

Prepare separate aqueous solutions of lead nitrate and potassium antimonate.

-

Mix the two solutions under controlled temperature and stirring conditions.

-

Lead(II) antimonate will precipitate out of the solution.

-

The precipitate is then filtered, washed, and dried.

-

Subsequent crystallization may be performed to improve purity.[3]

-

2. Solid-State Reaction Method

This method involves the high-temperature reaction of lead and antimony oxides.

-

Reactants : Lead(II) oxide (PbO) and antimony pentoxide (Sb₂O₅) or antimony trioxide (Sb₂O₃) are typically used.

-

Procedure Outline :

-

The reactant powders are intimately mixed in the desired stoichiometric ratio.

-

The mixture is heated in a high-temperature furnace. The exact temperature can influence the final properties and color of the pigment.

-

The resulting product is cooled, ground, and may undergo further purification steps.

-

Analytical Characterization

Several analytical techniques are employed to characterize the structure and composition of lead(II) antimonate.

1. X-ray Diffraction (XRD)

XRD is a fundamental technique for determining the crystal structure of the synthesized material and confirming the formation of the desired pyrochlore phase.

-

Sample Preparation : The powdered lead(II) antimonate sample is typically mounted on a sample holder.

-

Instrumentation : A powder X-ray diffractometer is used to obtain the diffraction pattern.

-

Data Analysis : The resulting diffraction pattern is compared with standard diffraction data for lead antimonate (e.g., from the JCPDS database) to confirm its identity and purity.

2. Raman Spectroscopy

Raman spectroscopy is a non-destructive technique used to identify the vibrational modes of the compound, providing a molecular fingerprint.

-

Sample Preparation : A small amount of the powdered sample is placed on a microscope slide.

-

Instrumentation : A Raman microscope is used to focus a laser on the sample and collect the scattered light.

-

Data Analysis : The Raman spectrum of lead(II) antimonate exhibits characteristic peaks that can be used for its identification.

3. Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

SEM provides high-resolution images of the particle morphology, while EDS allows for the determination of the elemental composition.

-

Sample Preparation : The powder sample is mounted on an SEM stub using conductive adhesive. A conductive coating (e.g., gold or carbon) may be applied to prevent charging.

-

Instrumentation : A scanning electron microscope equipped with an EDS detector.

-

Data Analysis : SEM images reveal the size and shape of the lead(II) antimonate particles. The EDS spectrum provides a qualitative and quantitative analysis of the elemental composition, confirming the presence and ratio of lead, antimony, and oxygen.

Visualizations

The following diagrams illustrate the workflows for the synthesis of lead(II) antimonate.

Caption: Workflow for the precipitation synthesis of lead(II) antimonate.

Caption: Workflow for the solid-state synthesis of lead(II) antimonate.

References

- 1. This compound | 13510-89-9 [chemicalbook.com]

- 2. morana-rtd.com [morana-rtd.com]

- 3. This compound CAS#: 13510-89-9 [chemicalbook.com]

- 4. datapdf.com [datapdf.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chalcogen.ro [chalcogen.ro]

- 7. Synthesis, structural characterisation and Raman spectroscopy of the inorganic pigments lead tin yellow types I and II and this compound yellow: their identification on medieval paintings and manuscripts - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. iris.cnr.it [iris.cnr.it]

The Natural Occurrence and Analysis of Lead Antimonate: A Technical Guide

Introduction

Lead antimonate, a compound known for its use as the pigment Naples yellow, is indeed a naturally occurring substance.[1][2][3][4][5] It is found in the form of the mineral bindheimite.[1][2][3][4][5] This technical guide provides a comprehensive overview of the mineralogical properties of naturally occurring this compound, its formation, and the experimental protocols used for its identification and characterization. The information is intended for researchers, scientists, and professionals in drug development who may encounter or have an interest in this inorganic compound. Another mineral, monimolite, a lead-calcium antimonate, has also been described, but its status as a distinct mineral species is considered questionable.[3][6]

Mineralogical Profile of Bindheimite

Bindheimite is a secondary mineral, meaning it forms from the alteration of pre-existing minerals.[7][8][9] It is commonly found in the oxidized zones of lead-antimony deposits, resulting from the weathering of primary sulfide minerals such as jamesonite and boulangerite.[7][8]

Chemical and Physical Properties of Bindheimite

The chemical formula for bindheimite is generally given as Pb₂Sb₂O₆(O,OH).[7][9] Its composition can be variable, with some specimens containing impurities such as arsenic, bismuth, calcium, iron, and sodium.[10] The physical properties of bindheimite are summarized in the table below.

| Property | Value |

| Chemical Formula | Pb₂Sb₂O₆(O,OH) |

| Crystal System | Isometric[7][10] |

| Color | Yellow, yellow-brown, brown, white, grey, greenish[10][11] |

| Luster | Resinous, dull, earthy[10] |

| Hardness (Mohs) | 4 - 4.5[7][10][11] |

| Specific Gravity | 4.6 - 8.4 g/cm³[10][11] |

| Streak | White, yellowish white[10] |

| Fracture | Conchoidal, earthy[7][11] |

| Transparency | Translucent to opaque[11] |

Mineralogical Profile of Monimolite

Monimolite is a lead-calcium antimonate mineral with a chemical formula that has been reported as (Pb,Ca)₃Sb₂O₈(?) and Pb₂Sb₂O₇.[6][12][13][14] It is found in calcite veins within iron and manganese deposits.[3][12] However, the validity of monimolite as a distinct mineral species is debated, with some sources suggesting it may be identical to oxyplumboroméite and should be discredited.[3][6]

Chemical and Physical Properties of Monimolite

| Property | Value |

| Chemical Formula | (Pb,Ca)₃Sb₂O₈(?) or Pb₂Sb₂O₇[6][12][13][14] |

| Crystal System | Isometric[6][12] |

| Color | Yellow, gray-green, dark brown[6][12][13] |

| Luster | Adamantine, greasy[3][6] |

| Hardness (Mohs) | 4.5 - 6[6][12] |

| Specific Gravity | 5.94 - 7.29 g/cm³[6][12][13] |

| Streak | Straw-yellow to cinnamon-brown[3][12] |

| Fracture | Small conchoidal to splintery[12] |

| Transparency | Opaque, translucent on thin edges[12] |

Formation of Bindheimite

Bindheimite is a product of the chemical weathering of primary lead and antimony-bearing sulfide minerals. This process typically occurs in the upper portions of ore deposits, where the minerals are exposed to oxygen and water.

Experimental Protocols for Characterization

The identification and characterization of naturally occurring this compound involve a combination of analytical techniques.

Sample Preparation

Mineral samples are first visually inspected. For further analysis, the sample is typically crushed and ground to a fine powder (e.g., <45 µm) to ensure homogeneity.[15] For techniques like Scanning Electron Microscopy (SEM), a portion of the sample may be mounted in an epoxy resin and polished to create a flat surface.

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX)

This technique is used to examine the morphology and elemental composition of the mineral.

-

Principle: A focused beam of electrons scans the surface of the sample, causing the emission of secondary electrons, backscattered electrons, and characteristic X-rays. The secondary and backscattered electrons are used to create images of the sample's surface topography and compositional contrast, respectively. The energy of the X-rays is specific to the elements present, allowing for elemental analysis.

-

Methodology:

-

A prepared sample (either a polished mount or powder on a stub) is placed in the SEM chamber under vacuum.

-

The electron beam is rastered across the area of interest.

-

Images are collected to observe the mineral's crystal habit and texture.

-

The EDX detector is used to acquire an X-ray spectrum from a specific point or area to determine the elemental composition. The presence of strong peaks for lead (Pb) and antimony (Sb) would be indicative of this compound.

-

X-ray Powder Diffraction (XRPD)

XRPD is a primary technique for identifying crystalline substances.

-

Principle: A beam of X-rays is directed at a powdered sample. The X-rays are diffracted by the crystalline lattice of the mineral at specific angles, creating a unique diffraction pattern.

-

Methodology:

-

The powdered sample is packed into a sample holder.

-

The sample is placed in a diffractometer.

-

The sample is irradiated with monochromatic X-rays as it is rotated, and the intensity of the diffracted X-rays is measured at different angles (2θ).

-

The resulting diffraction pattern is compared to a database of known mineral patterns, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), to identify the mineral phases present. A match with the pattern for bindheimite would confirm its presence.

-

Wet Chemical Analysis

Wet chemical methods can be used for the quantitative determination of lead and antimony concentrations.

-

Principle: The mineral is dissolved in a suitable acid mixture, and the concentrations of the elements of interest are determined by techniques such as titration or atomic absorption spectroscopy (AAS).

-

Methodology (General Outline):

-

A precisely weighed amount of the powdered mineral is digested in a mixture of strong acids (e.g., aqua regia) with heating until it is completely dissolved.[5]

-

For lead determination, sulfuric acid can be added to precipitate lead as lead sulfate. The precipitate is then filtered, dried, and weighed.[5]

-

For antimony determination, the solution can be titrated with a standard solution of potassium permanganate or analyzed by AAS.[4]

-

Synthesis of this compound for Comparative Analysis

Synthesizing this compound in the laboratory provides a pure standard for comparison with natural samples.

-

Principle: Lead and antimony oxides are mixed in a specific stoichiometric ratio and heated at a high temperature to induce a solid-state reaction.

-

Methodology:

-

Lead oxide (e.g., Pb₃O₄) and antimony oxide (e.g., Sb₂O₃) powders are mixed thoroughly in an agate mortar.[12]

-

The mixture is placed in a crucible and heated in a furnace to a temperature between 900 and 950 °C for several hours.[12]

-

The resulting product is cooled, ground, and analyzed by XRPD and SEM-EDX to confirm the formation of this compound.

-

Conclusion

This compound is a naturally occurring mineral known as bindheimite, which forms as a secondary alteration product in lead-antimony ore deposits. Its identification and characterization are achieved through a combination of modern analytical techniques, including scanning electron microscopy with energy dispersive X-ray spectroscopy for morphological and elemental analysis, and X-ray powder diffraction for structural confirmation. Wet chemical methods can provide precise quantitative data on its composition. The questionable status of monimolite as a distinct this compound mineral highlights the importance of thorough characterization in mineralogy.

References

- 1. rruff.net [rruff.net]

- 2. researchgate.net [researchgate.net]

- 3. Naples yellow - ColourLex [colourlex.com]

- 4. Assaying Antimony Determination Method - 911Metallurgist [911metallurgist.com]

- 5. Wet Metal Assay Techniques - 911Metallurgist [911metallurgist.com]

- 6. Yellow Pigment Powders Based on Lead and Antimony: Particle Size and Colour Hue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Wet Lead Assay Method - 911Metallurgist [911metallurgist.com]

- 9. RRUFF – Comprehensive Database of Mineral Data – Join the RRUFF.net RAMAN Community [rruff.net]

- 10. Synthesis, structural characterisation and Raman spectroscopy of the inorganic pigments lead tin yellow types I and II and this compound yellow: their identification on medieval paintings and manuscripts - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Bindheimite Mineral Data [webmineral.com]

- 12. morana-rtd.com [morana-rtd.com]

- 13. researchgate.net [researchgate.net]

- 14. msaweb.org [msaweb.org]

- 15. mdpi.com [mdpi.com]

Naples Yellow: A Technical Guide to its History, Chemistry, and Analysis in Art and Industry

An in-depth exploration of the ancient synthetic pigment, lead antimonate yellow, from its origins in antiquity to its modern analysis and industrial applications.

Introduction

Naples yellow, a this compound-based pigment, holds a significant place in the history of art and technology.[1] As one of the oldest known synthetic pigments, its use spans millennia, from ancient Egyptian and Mesopotamian glazes to the palettes of European Old Masters.[1][2][3] This technical guide provides a comprehensive overview of Naples yellow for researchers, scientists, and professionals in drug development, detailing its historical context, chemical and physical properties, manufacturing processes, and modern analytical techniques for its identification. The information is presented to facilitate a deep understanding of this historically important material and to provide practical guidance for its study.

Historical Overview

The history of Naples yellow is a testament to early chemical ingenuity. Its origins can be traced back to ancient Egypt and Mesopotamia, where it was used as a colorant in ceramics, glazes, and glass.[4] The earliest known examples of its use date back to the 14th-16th centuries B.C.E.[5] While the name "Naples yellow" first appeared in a Latin treatise by Andrea Pozzo between 1693 and 1700, the pigment itself has no direct connection to the city of Naples or Mount Vesuvius, a common misconception.[2][3]

In European art, Naples yellow gained prominence in the 15th to 18th centuries, valued by artists like Titian and Veronese for its opacity, covering power, and ability to create luminous flesh tones and warm light effects.[1] It largely replaced lead-tin yellow on the artist's palette by the 18th century.[2][3] Its use in painting was most frequent between 1750 and 1850, after which it was gradually superseded by newer, less toxic yellow pigments such as chrome yellow and cadmium yellow.[4]

Industrially, Naples yellow was a key component in the production of majolica, a tin-glazed earthenware, from the 16th century onwards.[5] Its heat stability made it an ideal pigment for ceramic glazes and enamels.[1]

// Nodes node_ancient [label="Ancient Use (16th-14th C. BC)\nEgypt & Mesopotamia\n(Glass, Glazes)", fillcolor="#F1F3F4", fontcolor="#202124"]; node_roman [label="Hellenistic & Roman Periods\nWidespread Application", fillcolor="#F1F3F4", fontcolor="#202124"]; node_maiolica [label="Renaissance (from 16th C.)\nUse in Italian Maiolica", fillcolor="#F1F3F4", fontcolor="#202124"]; node_painting [label="European Painting (from 17th C.)\nReplaces Lead-Tin Yellow", fillcolor="#F1F3F4", fontcolor="#202124"]; node_peak [label="Peak Popularity (1750-1850)\nStaple on Artists' Palettes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_decline [label="Decline (from mid-19th C.)\nReplaced by Modern Pigments", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_modern [label="Modern Hues\nImitations with other pigments", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges node_ancient -> node_roman [label="Continuity"]; node_roman -> node_maiolica [label="Re-emergence"]; node_maiolica -> node_painting [label="Transition to Canvas"]; node_painting -> node_peak [label="Increased Use"]; node_peak -> node_decline [label="New Discoveries"]; node_decline -> node_modern [label="Toxicity Concerns"]; }

Caption: Historical timeline of Naples yellow usage.Chemical and Physical Properties

Genuine Naples yellow is lead(II) antimonate. Its chemical formula is most commonly cited as Pb₂(Sb₂O₇), though variations such as Pb(SbO₃)₂/Pb₃(Sb₃O₄)₂ also exist depending on the method of preparation.[3][6][7] The hue of the pigment can range from a brilliant lemon yellow to a reddish or orange-yellow, influenced by the temperature during its synthesis and the ratio of its components.[4] Higher temperatures tend to produce a more vibrant, lemon-yellow shade.

Below is a summary of the key quantitative properties of Naples yellow:

| Property | Value | Citations |

| Chemical Formula | Primarily Pb₂(Sb₂O₇) | [3][6] |

| Colour Index Name | Pigment Yellow 41 (PY 41) | [8][9] |

| CAS Number | 13510-89-9 | [6] |

| Density | 6.58 g/mL | [6] |

| Refractive Index | 2.01 - 2.28 | [6] |

| Particle Size | Typically 1-5 µm | [2] |

| Lightfastness (ASTM) | Excellent (ASTM I) | [2][10] |

| Solubility | Insoluble in water and dilute acids | [1][6] |

Naples yellow is known for its excellent hiding power and quick drying time in oil mediums.[5][11] However, it is a toxic substance due to its lead content and should be handled with appropriate safety precautions.[5][7] It is also susceptible to discoloration, turning black in the presence of iron or in humid air containing sulfur compounds.[1]

Manufacturing and Synthesis

Naples yellow is a synthetic pigment, with historical recipes detailing its production through the calcination of lead and antimony compounds.[6][7] The naturally occurring mineral form, bindheimite, was rarely used as a pigment.

Historical Manufacturing Process

Historical recipes, such as those documented by Cipriano Piccolpasso in the 16th century, describe heating a mixture of lead (often as an oxide), antimony (as an oxide or sulfide), and other substances like salt or lees.[4] These fluxes were added to facilitate the chemical reaction at lower temperatures.[12]

// Nodes node_start [label="Starting Materials\n(Lead & Antimony Compounds, Fluxes)", fillcolor="#F1F3F4", fontcolor="#202124"]; node_mix [label="Grinding & Mixing", fillcolor="#F1F3F4", fontcolor="#202124"]; node_calcine [label="Calcination\n(Heating in a furnace)", fillcolor="#FBBC05", fontcolor="#202124"]; node_cool [label="Cooling", fillcolor="#F1F3F4", fontcolor="#202124"]; node_grind [label="Grinding of Final Pigment", fillcolor="#F1F3F4", fontcolor="#202124"]; node_wash [label="Washing (optional)\n(to remove soluble byproducts)", fillcolor="#F1F3F4", fontcolor="#202124"]; node_dry [label="Drying", fillcolor="#F1F3F4", fontcolor="#202124"]; node_end [label="Naples Yellow Pigment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges node_start -> node_mix; node_mix -> node_calcine; node_calcine -> node_cool; node_cool -> node_grind; node_grind -> node_wash; node_wash -> node_dry; node_dry -> node_end; }

Caption: Generalized workflow for historical Naples yellow synthesis.Experimental Protocol for Laboratory Synthesis

This protocol is based on a common 19th-century recipe for producing Naples yellow.

Materials:

-

Lead (II) nitrate (Pb(NO₃)₂)

-

Potassium antimonyl tartrate (C₄H₄KO₇Sb)

-

Sodium chloride (NaCl)

-

Distilled water

-

Crucible

-

Furnace

-

Mortar and pestle

-

Filter paper and funnel

Procedure:

-

In a clean beaker, dissolve 2 parts of chemically pure lead nitrate in a minimal amount of distilled water.

-

In a separate beaker, dissolve 1 part of pure potassium antimonyl tartrate in a minimal amount of distilled water.

-

Mix the two solutions and add 4 parts of sodium chloride.

-

Stir the mixture thoroughly to ensure homogeneity.

-

Transfer the mixture to a crucible and allow it to dry completely in a drying oven.

-

Place the crucible in a furnace and heat it to a temperature sufficient to fuse the sodium chloride (approximately 800-900°C) for about two hours.[13] The exact temperature can be varied to alter the final hue of the pigment.

-

Allow the crucible to cool completely.

-

The resulting solid mass is then ground into a fine powder using a mortar and pestle.

-

To purify the pigment, the ground powder is washed repeatedly with hot distilled water to dissolve and remove the sodium chloride.

-

The pigment is then collected by filtration and dried.

Analytical Techniques for Identification

The identification of Naples yellow in artworks and industrial products relies on a combination of analytical techniques that can determine its elemental and molecular composition.

X-Ray Fluorescence (XRF) Spectroscopy

XRF is a non-destructive technique that is highly effective for the elemental analysis of pigments. The presence of both lead (Pb) and antimony (Sb) is a strong indicator of Naples yellow.[14] This method is particularly useful for in-situ analysis of valuable artworks.

Experimental Protocol for XRF Analysis:

-

Instrumentation: A portable or laboratory-based XRF spectrometer.

-

Sample Preparation: For in-situ analysis of paintings, no sample preparation is required. For bulk powder analysis, the sample can be placed in a sample cup with a thin Mylar film window.

-

Analysis: The area of interest is irradiated with X-rays. The instrument detects the characteristic secondary X-rays emitted from the sample.

-

Data Interpretation: The resulting spectrum is analyzed for the presence and relative intensity of peaks corresponding to the L-shell X-rays of lead and the K-shell X-rays of antimony.

Raman Spectroscopy

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides information about the molecular structure of the pigment. Naples yellow (this compound) has a characteristic Raman spectrum that allows for its definitive identification and differentiation from other yellow pigments like lead-tin yellow.[11]

Experimental Protocol for Raman Spectroscopy:

-

Instrumentation: A Raman spectrometer, often coupled with a microscope for micro-Raman analysis.

-

Sample Preparation: A microscopic sample of the pigment is placed on a microscope slide. For in-situ analysis, a fiber-optic probe can be used.

-

Analysis: The sample is illuminated with a monochromatic laser source. The scattered light is collected and analyzed.

-

Data Interpretation: The Raman spectrum of Naples yellow is characterized by a strong, sharp peak typically found between 120 and 140 cm⁻¹, which is assigned to the Pb-O stretching mode.[15] Other characteristic bands appear in the 200-400 cm⁻¹ range (related to both Pb-O and Sb-O modes) and a strong band around 506-516 cm⁻¹ corresponding to the Sb-O stretching mode of the SbO₆ octahedra.[15]

// Nodes node_sample [label="Pigment Sample\n(from artwork or industrial product)", fillcolor="#F1F3F4", fontcolor="#202124"]; node_xrf [label="X-Ray Fluorescence (XRF)\n(Elemental Analysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_raman [label="Raman Spectroscopy\n(Molecular Analysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_xrf_result [label="Detection of Lead (Pb)\nand Antimony (Sb)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; node_raman_result [label="Characteristic Raman Peaks\n(e.g., ~130 cm⁻¹, ~510 cm⁻¹)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; node_id [label="Positive Identification of\nNaples Yellow", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges node_sample -> node_xrf; node_sample -> node_raman; node_xrf -> node_xrf_result; node_raman -> node_raman_result; node_xrf_result -> node_id; node_raman_result -> node_id; }

Caption: Workflow for the analytical identification of Naples yellow.Modern Industrial Applications and Alternatives

Due to its toxicity, the use of genuine this compound Naples yellow is now rare and primarily limited to historical conservation and for artists seeking historical authenticity.[7][12] Modern paints labeled "Naples yellow" are typically hues created from a mixture of other, less toxic pigments such as titanium white, zinc white, yellow ochre, and synthetic iron oxides.[1][4] These modern formulations aim to replicate the color and opacity of the historical pigment without the associated health risks.

In industrial applications where a durable and heat-stable yellow is required, such as in specialized ceramics and plastics, alternative inorganic pigments are now used. These can include bismuth vanadate and complex inorganic color pigments (CICPs) which offer good performance and a better safety profile.

Conclusion

Naples yellow stands as a significant pigment in the history of art and industry, valued for its vibrant color, opacity, and durability. Its long history, from ancient civilizations to the palettes of the Old Masters, highlights its importance in visual culture. While its use has declined due to toxicity concerns, the study of Naples yellow continues to be of great interest to conservation scientists, art historians, and chemists. The analytical techniques outlined in this guide provide the tools necessary for its accurate identification, contributing to a deeper understanding of our artistic and technological heritage. The ongoing development of safe and stable alternative yellow pigments ensures that the aesthetic qualities of Naples yellow can be appreciated in a contemporary context without the associated hazards.

References

- 1. Naples yellow - CAMEO [cameo.mfa.org]

- 2. Pigments through the Ages - Technical Information - Naples yellow [webexhibits.org]

- 3. Naples yellow - ColourLex [colourlex.com]

- 4. mdpi.com [mdpi.com]

- 5. winsornewton.com [winsornewton.com]

- 6. cameo.mfa.org [cameo.mfa.org]

- 7. Pigments through the Ages - Manufacture Recipes - Naples yellow [webexhibits.org]

- 8. chsopensource.org [chsopensource.org]

- 9. jacksonsart.com [jacksonsart.com]

- 10. marshagilliam.com [marshagilliam.com]

- 11. Naples_Yellow [chemeurope.com]

- 12. The Many Shades of Naples Yellow: Experimental Re-Working and the Influence of Fluxes on Pigment Colour | The Recipes Project [recipes.hypotheses.org]

- 13. winsornewton.com [winsornewton.com]

- 14. Pigments through the Ages - Overview - Naples yellow [webexhibits.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Lead Antimonate (CAS No. 13510-89-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead antimonate, identified by CAS number 13510-89-9, is an inorganic compound historically and industrially significant primarily as a pigment. Commonly known as Naples yellow, it is an orange-yellow powder that has been used for centuries in art and ceramics.[1] From a technical perspective, it is a mixed metal oxide of lead and antimony. Its composition can vary, with common chemical formulas cited as Pb₃(SbO₄)₂ and Pb₂Sb₂O₇.[1][2]

While its primary applications are in materials science, its toxicological properties, stemming from its lead and antimony content, are of significant interest to researchers in toxicology and environmental health. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and toxicological aspects of this compound, with a focus on the underlying molecular mechanisms of its components, which is pertinent to the fields of toxicology and drug development safety assessment.

Physicochemical Properties

This compound is a solid, orange-yellow powder.[1][3] It is characterized by its insolubility in water and dilute acids.[1][2] The following tables summarize the key quantitative data available for this compound.

| Property | Value | Source |

| CAS Number | 13510-89-9 | [1][2][3] |

| Molecular Formula | O₈Pb₃Sb₂ or Pb₂Sb₂O₇ | [2][4] |

| Molecular Weight | ~993.10 g/mol (for O₈Pb₃Sb₂) | [4] |

| Appearance | Orange-yellow powder | [1][3] |

| Solubility | Insoluble in water and dilute acids | [1][2] |

| Density | ~6.58 g/mL | [2][5] |

| Refractive Index | 2.01 - 2.28 | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound has been documented through both historical recipes for pigments and modern laboratory procedures. The final color and properties of the resulting compound can vary depending on the specific method and temperature of manufacture.[2]

High-Temperature Solid-State Reaction

This method is based on historical pigment production techniques and involves the high-temperature calcination of lead and antimony precursors.

Objective: To synthesize this compound powder through a solid-state reaction.

Materials:

-

Lead(II,IV) oxide (Pb₃O₄) or Lead(II) oxide (PbO)

-

Antimony(III) oxide (Sb₂O₃)

-

Agate mortar and pestle

-

High-temperature furnace

-

Crucible (e.g., terracotta or alumina)

Experimental Protocol:

-

Precursor Preparation: Accurately weigh the lead and antimony oxide precursors. Stoichiometric ratios can be varied to influence the final product. For example, a molar ratio of Pb:Sb of 1:1 can be used.

-

Mixing: Thoroughly mix the precursor powders in an agate mortar to ensure a homogenous mixture.

-

Calcination: Place the mixed powder into a crucible. The crucible is then placed in a high-temperature furnace.

-

Heating Profile: Heat the furnace to a target temperature, typically between 900°C and 950°C.

-

Reaction Time: Maintain the temperature for a set duration, for example, 5 hours, to allow the solid-state reaction to proceed to completion.

-

Cooling and Recovery: After the reaction time, the furnace is turned off and allowed to cool down to room temperature. The resulting this compound powder is then recovered from the crucible. For some historical recipes, a double firing is employed.[1]

Chemical Precipitation Method for Nanoparticles

This method allows for the synthesis of lead antimony oxide nanoparticles.

Objective: To synthesize lead antimony oxide nanoparticles via chemical precipitation and annealing.

Materials:

-

Lead acetate trihydrate ((CH₃COO)₂Pb·3H₂O)

-

Sodium hydroxide (NaOH)

-

Antimony source (e.g., an antimony salt, with concentration varied for doping)

-

Deionized water

-

Stirring hotplate

-

Glass plate for thermal evaporation

-

Annealing furnace

Experimental Protocol:

-

Solution Preparation: Dissolve 0.1 M lead acetate trihydrate and 0.1 M sodium hydroxide in deionized water. Introduce the antimony source at the desired concentration (e.g., 1.0 - 9.0 wt%).

-

Reaction: Vigorously stir the solution at 70°C for one hour until a homogeneous white solution is formed.

-

Precipitation: Transfer the solution to a glass plate and heat at 130°C for three hours to evaporate the solvent and form a white precipitate.

-

Annealing: The resulting precipitate is then subjected to an annealing treatment in a furnace to form the lead antimony oxide nanoparticles. The temperature and duration of annealing will influence the final particle size and properties.

Toxicological Profile and Biological Effects

This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled, may cause cancer, is suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[6] The toxicity of this compound is attributed to its constituent elements, lead and antimony.

| Hazard | Classification | Source |

| Acute Toxicity | Harmful if swallowed or inhaled | [6] |

| Carcinogenicity | May cause cancer (IARC Group 2A: Probably carcinogenic to humans) | [6] |

| Reproductive Toxicity | May damage fertility or the unborn child | [6] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs | [6] |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects | [6] |

Molecular Mechanisms of Toxicity

While specific studies on the molecular toxicology of this compound are scarce, the mechanisms of lead and antimony toxicity are well-documented and can be extrapolated.

Lead-Induced Toxicity: The molecular mechanisms of lead toxicity are multifaceted. A primary mechanism is the induction of oxidative stress . Lead can interfere with antioxidant defense systems, particularly by inhibiting enzymes like glutathione S-transferase, and depleting glutathione (GSH). This leads to an increase in reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA.

Lead also exhibits ionic mimicry , where Pb²⁺ ions compete with and substitute for essential divalent cations, most notably calcium (Ca²⁺) and zinc (Zn²⁺). This can disrupt a multitude of cellular processes:

-

Interference with Calcium Signaling: By mimicking Ca²⁺, lead can disrupt calcium homeostasis and interfere with Ca²⁺-dependent signaling pathways, including those involved in neurotransmitter release and protein kinase C (PKC) activation.

-

Enzyme Inhibition: Lead can inhibit the activity of numerous enzymes by binding to sulfhydryl groups in their active sites. A classic example is the inhibition of enzymes in the heme synthesis pathway.

Furthermore, lead exposure has been shown to cause DNA damage and affect DNA repair mechanisms. It can also induce changes in gene expression, affecting pathways related to cellular metabolism, metallothionein expression, and protein kinase activity.[7] Some studies suggest that lead exposure can lead to telomere instability.[8]

Antimony-Induced Toxicity: Occupational exposure to antimony compounds can lead to respiratory irritation, pneumoconiosis, and gastrointestinal issues. Antimony trioxide is also considered a possible human carcinogen. The therapeutic use of antimonials has been associated with cardiotoxicity and pancreatitis.

The following diagrams illustrate some of the known cellular and signaling pathways affected by lead, which are relevant to understanding the potential toxicity of this compound.

Caption: Lead-induced oxidative stress pathway.

Caption: Ionic mimicry mechanism of lead toxicity.

Relevance to Drug Development

Given its established toxicity, this compound is not a candidate for therapeutic development. However, for drug development professionals, understanding its toxicological profile is relevant in the context of:

-

Safety and Toxicology Screening: The mechanisms of lead and antimony toxicity serve as a case study for heavy metal-induced cellular damage. This knowledge is valuable when assessing the potential for heavy metal contamination in drug products and when developing screening assays for developmental and reproductive toxicology.

-

Environmental Health and Risk Assessment: For pharmaceutical manufacturing facilities, understanding the hazards of materials like this compound is crucial for occupational health and safety and for environmental risk management.

Conclusion

This compound (CAS No. 13510-89-9) is a well-characterized inorganic pigment with a long history of use. While its industrial applications are its most prominent feature, its significant toxicity, driven by its lead and antimony content, warrants careful consideration. For researchers and professionals in the life sciences, the value of studying this compound lies in understanding the fundamental mechanisms of heavy metal toxicology, including oxidative stress, ionic mimicry, and interference with cellular signaling. This knowledge is critical for risk assessment and for the broader field of toxicology. Due to its hazardous nature, handling of this compound requires strict adherence to safety protocols.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, structural characterisation and Raman spectroscopy of the inorganic pigments lead tin yellow types I and II and this compound yellow: their identification on medieval paintings and manuscripts - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. morana-rtd.com [morana-rtd.com]

- 5. researchgate.net [researchgate.net]

- 6. chalcogen.ro [chalcogen.ro]

- 7. Analysis of lead toxicity in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lead Exposure Induces Telomere Instability in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lead Antimonate and its Common Synonyms in Scientific Literature

This technical guide provides a comprehensive overview of lead antimonate, a historically significant inorganic pigment. It is intended for researchers, scientists, and professionals in drug development who may encounter this compound in various scientific contexts. This document details its common synonyms, chemical identifiers, and the analytical methods used for its characterization.

Chemical Identity and Synonyms

This compound is most widely known by its common name, Naples yellow.[1][2][3][4][5] Historically, it has been referred to by various names in different languages and scientific disciplines. The primary chemical formula for this compound is Pb₂Sb₂O₇.[1][2][4][6][7] However, variations in its composition exist, leading to a range of related chemical names.

| Common Synonym/Name | Chemical Name(s) | Chemical Formula(s) | C.I. Name / Number | CAS Number |

| Naples Yellow | Lead(II) antimonate, this compound yellow | Pb₂Sb₂O₇, Pb(SbO₃)₂, Pb₃(Sb₃O₄)₂ | Pigment Yellow 41, C.I. 77588 | 8012-00-8, 13510-89-9 |

| Antimony Yellow | This compound | Pb₂Sb₂O₇ | ||

| Jaune d'antimoine | Antimonate de plomb jaune | |||

| Giallo di Napoli | ||||

| Zalulino | ||||

| Giallolino | ||||

| Brilliant Yellow | ||||

| This compound yellow pyrochlore | Pb₂Sb₂O₇ | 8012-00-8 | ||

| Bindheimite (mineral equivalent) | This compound | Pb₂Sb₂O₆(O,OH) |

Note: While the mineral bindheimite has a similar crystal structure, the naturally occurring mineral was rarely used as a pigment.[1][2][4]

The color of this compound pigments can range from a bright, light yellow to a muted, earthy, or even reddish-yellow hue.[1][3][4] This variation is dependent on the manufacturing process and temperature.[1][2]

Historical and Modern Context

This compound is one of the oldest known synthetic pigments, with its use dating back to ancient Egypt and Mesopotamia.[4] It was widely used in European art from the 16th to the 19th centuries.[3][8] While genuine this compound is still produced, many modern paints labeled "Naples yellow" are mixtures of other, less toxic pigments.[2][3]

Logical Relationships of this compound Synonyms

The following diagram illustrates the relationships between the primary chemical compound and its various synonyms and identifiers.

Caption: Logical relationships of this compound synonyms.

Experimental Characterization

Detailed experimental protocols for the synthesis of this compound from historical recipes involve heating mixtures of lead and antimony compounds.[1][2] Modern scientific analysis of these pigments relies on several key instrumental techniques to determine their chemical composition and crystalline structure.

| Analytical Technique | Purpose | Key Findings |

| X-Ray Diffraction (XRD) | Identification of the crystalline structure of the pigment. | Confirms the pyrochlore structure of this compound and can distinguish it from other lead-based yellow pigments like lead-tin yellow.[8][9] |

| Raman Spectroscopy | Molecular characterization and identification of the pigment, even in microscopic samples. | Provides a characteristic spectral fingerprint for this compound (Pb₂Sb₂O₇), enabling its non-destructive identification in artworks.[9][10] |

| Scanning Electron Microscopy with Energy Dispersive Spectroscopy (SEM-EDS) | Elemental analysis and imaging of the pigment particles. | Determines the elemental composition (Pb, Sb, O) and can reveal the presence of other elements in variants of the pigment.[11][12] |

The following diagram outlines a typical workflow for the scientific identification and characterization of a yellow pigment suspected to be this compound.

Caption: Experimental workflow for pigment identification.

References

- 1. cameo.mfa.org [cameo.mfa.org]

- 2. cameo.mfa.org [cameo.mfa.org]

- 3. Naples_Yellow [chemeurope.com]

- 4. Naples yellow - Wikipedia [en.wikipedia.org]

- 5. arthistoryglossary.org [arthistoryglossary.org]

- 6. Cas 8012-00-8,this compound yellow pyrochlore | lookchem [lookchem.com]

- 7. kremer-pigmente.com [kremer-pigmente.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, structural characterisation and Raman spectroscopy of the inorganic pigments lead tin yellow types I and II and this compound yellow: their identification on medieval paintings and manuscripts - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. morana-rtd.com [morana-rtd.com]

In-Depth Technical Guide: Health and Safety for Handling Lead Antimonate in a Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of lead antimonate (Pb₂(Sb₂O₇)) in a laboratory setting. This compound, also known as Naples yellow, is a toxic inorganic pigment and compound that requires strict safety protocols to prevent hazardous exposure. This document outlines the associated health risks, exposure limits, proper handling procedures, and emergency protocols.

Hazard Identification and Health Effects

This compound is a hazardous substance that poses significant health risks upon exposure. It is classified as harmful if swallowed or inhaled and is suspected of causing cancer, damaging fertility or the unborn child, and causing damage to organs through prolonged or repeated exposure.[1][2][3][4]

Primary Routes of Exposure:

-

Inhalation: Breathing in dust particles is a primary route of exposure.

-

Ingestion: Accidental ingestion can occur through hand-to-mouth contact.[5]

-

Skin and Eye Contact: While less common for systemic toxicity, direct contact can cause irritation.

Key Health Hazards:

-

Carcinogenicity: this compound is classified as a probable human carcinogen (Group 2A).[1]

-

Reproductive Toxicity: It is known to damage fertility and the unborn child.[1][2][3][4]

-

Organ Damage: Prolonged or repeated exposure can lead to damage to the nervous system, kidneys, and blood-forming tissues.[2][3][6]

Quantitative Safety Data

Table 1: Occupational Exposure Limits

| Agency | Regulation | Substance | Type | Value |

| OSHA | 29 CFR 1910.1001-1050 | This compound | TWA | 0.05 mg/m³ |

| OSHA | 29 CFR 1910.1000 | Antimony | PEL | 0.5 mg/m³ |

| NIOSH | Pocket Guide | Antimony | TWA | 0.5 mg/m³ |

| ACGIH | TLV | Lead | TWA | 0.05 mg/m³ |

| ACGIH | TLV | Antimony | TWA | 0.5 mg/m³ |

Table 2: Biological Limit Values

| Agency | Determinant | Specimen | Value |

| ACGIH | Lead | Blood | 300 µg/l |

Source:[1]

Safe Handling and Storage

Adherence to strict handling and storage protocols is crucial to minimize exposure risk.

3.1. Engineering Controls:

-

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7]

-

Use process enclosures or local exhaust ventilation to maintain airborne levels below recommended exposure limits.[1]

3.2. Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use nitrile or chloroprene gloves.[8] Always check with the glove manufacturer for specific chemical resistance.

-

Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.[8]

-

Respiratory Protection: If engineering controls are insufficient or during large-scale operations, use a NIOSH-approved respirator with a particulate filter.[9]

3.3. General Hygiene Practices:

-

Do not eat, drink, or smoke in areas where this compound is handled.[1][2]

-

Wash hands thoroughly with soap and water after handling and before leaving the work area.[2][10]

-

Contaminated work clothing should not be taken home.[11]

3.4. Storage:

-

Store this compound in a tightly closed, properly labeled container.[1][2]

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizers.[6][8]

Experimental Protocols

4.1. Weighing and Handling Protocol:

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational.

-

Weighing: Conduct all weighing operations on a disposable weighing paper or in a tared container within the fume hood to minimize dust generation.

-

Transfer: Use a spatula or other appropriate tool for transferring the powder. Avoid any actions that could create airborne dust.

-

Post-Handling: After handling, carefully clean all surfaces with a damp cloth or a HEPA-filtered vacuum. Dispose of all contaminated disposables as hazardous waste.

-

Decontamination: Decontaminate the work area thoroughly.

4.2. Spill Management Protocol:

-

Evacuation: Evacuate non-essential personnel from the immediate area.

-

Ventilation: Ensure the area is well-ventilated, but avoid creating airborne dust.

-

Containment: Prevent further spread of the spill. Do not let the substance enter drains.[8]

-

Cleanup:

-

For small spills, carefully sweep up the material without creating dust and place it in a sealed, labeled container for disposal.[8]

-

Alternatively, gently moisten the spilled material to prevent it from becoming airborne before sweeping.

-

For large spills, contact the institution's environmental health and safety (EHS) department immediately.

-

-

Decontamination: Thoroughly clean the spill area with a suitable decontaminating solution and dispose of all cleaning materials as hazardous waste.

4.3. Waste Disposal Protocol:

-

Collection: Collect all this compound waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and leak-proof container.[7]

-

Labeling: Affix a hazardous waste label to the container with all required information.

-

Storage: Store the waste container in a designated hazardous waste accumulation area.

-

Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company in accordance with local, regional, and national regulations.[2]

Visual Guides

Caption: Workflow for safely handling this compound in a laboratory.

Caption: Health hazards associated with this compound exposure.

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

-

Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water. Get medical attention if irritation develops.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.

Conclusion

Handling this compound requires a thorough understanding of its hazards and the implementation of stringent safety protocols. By following the guidelines outlined in this document, researchers and laboratory personnel can minimize their risk of exposure and ensure a safe working environment. Always refer to the specific Safety Data Sheet (SDS) for the material in use and consult with your institution's EHS department for any questions or concerns.

References

- 1. cdn.chemservice.com [cdn.chemservice.com]

- 2. anchors.dewalt.com [anchors.dewalt.com]

- 3. kremer-pigmente.com [kremer-pigmente.com]

- 4. alshielding.com [alshielding.com]

- 5. This compound yellow - CAMEO [cameo.mfa.org]

- 6. vulcangms.com [vulcangms.com]

- 7. ehs.washington.edu [ehs.washington.edu]

- 8. ipo.rutgers.edu [ipo.rutgers.edu]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. nathantrotter.com [nathantrotter.com]

- 11. youtube.com [youtube.com]

Unveiling the Electronic Landscape of Lead Pyroantimonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead pyroantimonate (Pb₂Sb₂O₇), a compound with the cubic pyrochlore crystal structure, has garnered significant interest for its unique electronic properties. Historically known as Naples yellow, its exceptional stability as a pigment has been a subject of scientific curiosity. Recent investigations have revealed a fascinating electronic structure characterized by the presence of a nearly flat band at the Fermi level, suggesting potential for novel physical phenomena such as ferromagnetism in a material composed of non-magnetic elements. This technical guide provides an in-depth exploration of the electronic structure of lead pyroantimonate, summarizing key quantitative data, detailing experimental and computational methodologies, and visualizing fundamental concepts to support advanced research and development.

Crystal and Electronic Structure Overview

Lead pyroantimonate crystallizes in a cubic pyrochlore structure with the space group Fd-3m.[1][2][3][4] This structure consists of two interpenetrating networks: a framework of corner-sharing SbO₆ octahedra and a network of Pb atoms coordinated with oxygen.[4]

The electronic nature of Pb₂Sb₂O₇ has been a topic of discussion, with some studies indicating semiconducting properties while others suggest metallic behavior.[5] This ambiguity is largely resolved by theoretical calculations, which demonstrate that while there is a very small gap at the Γ point when spin-orbit coupling is considered, the density of states at the Fermi level is significant, leading to metallic or near-metallic character.[1] A key feature of its electronic structure is a quasi-flat band at the top of the valence band, primarily derived from the s-orbitals of the lead atoms which form a pyrochlore lattice.[1][2][3][6] This flat band leads to a very high density of states at the Fermi level, which is a prerequisite for the emergence of strongly correlated electronic phenomena.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the structural and electronic properties of lead pyroantimonate.

Table 1: Crystallographic and Structural Data

| Parameter | Value | Reference |

| Crystal System | Cubic | [4] |

| Space Group | Fd-3m | [1][2][3] |

| Lattice Parameter (a) | 10.3783(6) Å | [1] |

Table 2: Electronic Structure Parameters from DFT Calculations

| Parameter | Value | Notes | Reference |

| Energy Splitting at Γ point (ΔE) | 0.0347 eV | Due to spin-orbit coupling | [1] |

| Quasi-flat band width (WFB) | ~0.07 eV | Along certain directions in k-space | [2] |

| Exchange Splitting | ~0.2 eV | In the ferromagnetic state | [2] |

| Total Magnetic Moment | 0.307 µB / formula unit | In the ferromagnetic state | [2] |

Experimental and Computational Protocols

Density Functional Theory (DFT) Calculations

The theoretical understanding of the electronic structure of lead pyroantimonate is primarily derived from first-principles calculations based on Density Functional Theory (DFT).

Methodology:

-

Software: Vienna Ab-initio Simulation Package (VASP) is a commonly used software for these calculations.[2]

-

Method: The projector augmented-wave (PAW) method is employed to describe the interaction between the ion cores and the valence electrons.[2]

-

Exchange-Correlation Functional: The generalized gradient approximation (GGA) is typically used to approximate the exchange-correlation potential.[2][5]

-

Basis Set: A plane-wave basis set is utilized.

-

k-point Mesh: A sufficiently dense Monkhorst-Pack grid is used to sample the Brillouin zone for accurate integration.

-

Spin-Orbit Coupling (SOC): SOC is included in calculations to accurately model the electronic structure, especially for heavy elements like lead.[1]

-

Structural Relaxation: The atomic positions and lattice parameters are fully relaxed until the forces on the atoms and the stress on the unit cell are minimized.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical state of the elements within a material.

Methodology:

-

X-ray Source: A monochromatic Al Kα X-ray source is typically used.

-

Analysis Chamber: Measurements are conducted under ultra-high vacuum (UHV) conditions to prevent surface contamination.

-

Charge Referencing: Due to the insulating or semiconducting nature of the material, charge accumulation can occur. The binding energy scale is calibrated by referencing the adventitious carbon C 1s peak to 284.8 eV.

-

Data Analysis: The core-level spectra are fitted with appropriate functions (e.g., Gaussian-Lorentzian) to determine the binding energies and relative concentrations of different chemical species. For lead, the Pb 4f core level is of particular interest.

UV-Vis Diffuse Reflectance Spectroscopy

This technique is used to determine the optical properties and estimate the band gap of powder samples.

Methodology:

-

Instrument: A UV-Vis spectrophotometer equipped with an integrating sphere is used to collect the diffusely reflected light from the sample.

-

Sample Preparation: The powdered lead pyroantimonate is densely packed into a sample holder. A standard white reference material (e.g., BaSO₄ or Spectralon®) is used for baseline correction.

-

Data Analysis: The reflectance data (R) is converted to absorbance using the Kubelka-Munk function: F(R) = (1-R)² / 2R.[4] For a semiconductor, the band gap (Eg) can be estimated by plotting (F(R)hν)ⁿ versus the photon energy (hν), where n depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). The band gap is determined by extrapolating the linear portion of the plot to the energy axis.

Visualizations

Experimental and Computational Workflow

Caption: A typical workflow for investigating the electronic structure of lead pyroantimonate.

Conceptual Electronic Structure of Pb₂Sb₂O₇

Caption: A simplified diagram of the electronic density of states in lead pyroantimonate.

Flat Band Formation in the Pyrochlore Lattice

Caption: 2D representation of the Pb pyrochlore sublattice giving rise to the flat band.

References

A Comparative Analysis of Natural Bindheimite and Synthetic Lead Antimonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract